molecular formula C10H12ClNO4 B1668842 Chlorphenesin carbamate CAS No. 886-74-8

Chlorphenesin carbamate

Cat. No. B1668842
CAS RN: 886-74-8
M. Wt: 245.66 g/mol
InChI Key: SKPLBLUECSEIFO-UHFFFAOYSA-N
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Description

Chlorphenesin carbamate, also known as Maolate or Musil, is a centrally acting muscle relaxant used to treat muscle pain and spasms . It is no longer used for this purpose in most developed nations due to the availability of safer spasmolytics such as benzodiazepines . Other central effects include sedation, anxiolysis, and dizziness .


Synthesis Analysis

The synthetic route of Chlorphenesin Carbamate mainly involves the reaction of adermykon and diethyl carbonate, generating cyclic ethers, which further react with ammoniacal liquor . The preparation method utilizes a raw material containing ammonium ions to avoid the use of strong pungent ammonia water, improving production safety and favoring environmental protection .


Molecular Structure Analysis

Chlorphenesin carbamate has a molecular formula of C10H12ClNO4 and a molar mass of 245.66 g·mol−1 . Its IUPAC name is (3-(4-chlorophenoxy)-2-hydroxypropyl)carbamate . The structure can be viewed as a 2D Mol file or a computed 3D SD file .


Chemical Reactions Analysis

Chlorphenesin carbamate belongs to the class of organic compounds known as phenol ethers. These are aromatic compounds containing an ether group substituted with a benzene ring .


Physical And Chemical Properties Analysis

Chlorphenesin carbamate has a melting point of 86 to 92 °C (187 to 198 °F) . It has a density of 1.4±0.1 g/cm3, a boiling point of 481.8±40.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.3 mmHg at 25°C .

Scientific Research Applications

Bioequivalence and Bioavailability

A study by Ji-young Yu et al. (2009) evaluated the bioequivalence of generic and branded formulations of Chlorphenesin carbamate in healthy Korean volunteers. The research aimed to assess the bioequivalence between generic and branded formulations at doses of 250 and 500 mg, concluding that both formulations met the regulatory criteria for bioequivalence and were well tolerated in healthy subjects (Ji-young Yu et al., 2009).

Metabolic Profiling

A. Rubio et al. (2021) conducted a study on the urinary metabolite profile of Chlorphenesin observed after dermal application of Chlorphenesin-containing sunscreen. This research highlighted the metabolic pathways of Chlorphenesin, identifying major urinary metabolites and their implications for drug testing and pharmacokinetic studies (A. Rubio et al., 2021).

Formulation Optimization

M. Mohamed (2004) focused on the development and optimization of an emulgel formulation of Chlorphenesin. The study investigated the effects of various formulation parameters on drug release and antifungal activity, suggesting that specific formulations exhibited higher drug release and antifungal activity compared to commercially available Chlorphenesin topical powder (M. Mohamed, 2004).

Stability Studies

A stability study of Chlorphenesin carbamate sustained-release tablets was conducted by Fang Zhi-zhong (2011). This research established methods for analyzing the stability of these tablets under various conditions, contributing to the understanding of the drug's shelf life and storage requirements (Fang Zhi-zhong, 2011).

Photodegradation and Ecotoxicity

Manel Ben Ouaghrem et al. (2021) investigated the photolysis of Chlorphenesin in aqueous solutions and in cosmetic creams, characterizing the photoproducts and assessing their global ecotoxicity. The study found that the overall ecotoxicity of Chlorphenesin increased with irradiation time, highlighting the environmental impact of Chlorphenesin and its degradation products (Manel Ben Ouaghrem et al., 2021).

Safety And Hazards

Chlorphenesin carbamate should be used with care. It is advised to avoid driving and doing other tasks or actions that call for alertness until you see how chlorphenesin carbamate affects you . Symptoms of a chlorphenesin overdose include drowsiness and nausea . It is also advised to avoid breathing mist, gas, or vapours, and avoid contacting with skin and eye .

properties

IUPAC Name

[3-(4-chlorophenoxy)-2-hydroxypropyl] carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO4/c11-7-1-3-9(4-2-7)15-5-8(13)6-16-10(12)14/h1-4,8,13H,5-6H2,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKPLBLUECSEIFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC(COC(=O)N)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5022803
Record name Chlorphenesin carbamate
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Molecular Weight

245.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Solubility

READILY SOL IN 95% ETHANOL, ACETONE, ETHYL ACETATE; FAIRLY READILY SOL IN DIOXANE; ALMOST INSOL IN COLD WATER, BENZENE, CYCLOHEXANE, SLIGHTLY SOL IN CHLOROFORM, FREELY SOL IN ALCOHOL
Record name CHLORPHENESIN CARBAMATE
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Mechanism of Action

MUSCLE RELAXANTS CAUSE SKELETAL MUSCULAR RELAXATION, WITHOUT LOSS OF CONSCIOUSNESS, AS RESULT OF SELECTIVE ACTION UPON CNS. ... PROMINENT EFFECT OF MUSCLE RELAXANTS IS TO DEPRESS SPINAL POLYSYNAPTIC REFLEXES PREFERENTIALLY OVER MONOSYNAPTIC REFLEXES. ... MECHANISM OF ACTION...REMAIN TO BE ELUCIDATED. /MUSCLE RELAXANTS/
Record name CHLORPHENESIN CARBAMATE
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Product Name

Chlorphenesin carbamate

Color/Form

CRYSTALS FROM BENZENE + TOLUENE, WHITE TO OFF-WHITE POWDER

CAS RN

886-74-8, 126632-50-6
Record name Chlorphenesin carbamate
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Record name Chlorphenesin carbamate [USAN:JAN]
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Record name Chlorphenesin carbamate, (-)-
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Record name Chlorphenesin carbamate
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Record name 3-(4-chlorophenoxy)-2-hydroxypropyl carbamate
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Melting Point

89-91 °C
Record name CHLORPHENESIN CARBAMATE
Source Hazardous Substances Data Bank (HSDB)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
401
Citations
AA Forist, RW Judy - Journal of Pharmaceutical Sciences, 1971 - Elsevier
… of large single doses of chlorphenesin carbamate and methocarbamol were fitted to a one-… .) for chlorphenesin carbamate and methocarbamol, respectively. Chlorphenesin carbamate …
Number of citations: 20 www.sciencedirect.com
EF Salim, RE Booth - Journal of Pharmaceutical Sciences, 1967 - Elsevier
… per milliliter, of chlorphenesin carbamate reference standard in the standard … chlorphenesin carbamate and the standard solution, respectively. The amount of chlorphenesin carbamate …
Number of citations: 8 www.sciencedirect.com
DR Buhler - Journal of Pharmacology and Experimental …, 1964 - ASPET
… of chlorphenesin carbamate. An additional 5.6% of the radioactivity was found as nonconjugated chlorphenesin carbamate … of nonradioactive chlorphenesin carbamate was excreated …
Number of citations: 33 jpet.aspetjournals.org
DR Buhler, H Harpootlian, RL Johnston - Biochemical Pharmacology, 1966 - Elsevier
… fate of orally administered chlorphenesin carbamate-aH have … , was a glucuronide of chlorphenesin carbamate. An additional … of tritium-labeled chlorphenesin carbamate has now …
Number of citations: 17 www.sciencedirect.com
A Masayuki, F Atsushi, M Tohru, Y Kenji… - International journal of …, 1993 - Elsevier
The bioavailability and pharmacokinetic properties of two sustained-release (SR) formulations of chlorphenesin carbamate (CPC) with different in vitro release rates were compared to …
Number of citations: 19 www.sciencedirect.com
M HARA, H HAYASHI, T YOSHIDA… - Chemical and …, 1986 - jstage.jst.go.jp
The kinetics and mechanism of the degradation of chlorphenesin carbamate (α-CPC) in strongly alkaline aqueous solutions were studied at 0 to 20 C. The degradation did not obey …
Number of citations: 5 www.jstage.jst.go.jp
M KURACHI, H AIHARA - The Japanese Journal of Pharmacology, 1984 - jstage.jst.go.jp
Abstract-The effects of chlorphenesin carbamate (CPC) and mephenesin on spinal neurons … Chlorphenesin carbamate(CPC), a drug chemically related to mephenesin (Fig. 1), has …
Number of citations: 14 www.jstage.jst.go.jp
WF Beyer - Journal of Pharmaceutical Sciences, 1976 - Wiley Online Library
… for the determination of chlorphenesin carbamate and its 8-… The procedure separates chlorphenesin carbamate from … for the assays of chlorphenesin carbamate and the 8-isomer …
Number of citations: 4 onlinelibrary.wiley.com
M Akimoto, A Furuya, M Nakamura, T Maki… - International journal of …, 1995 - Elsevier
The bioavailability of chlorphenesin carbamate (CPC) in sustained-release (SR) formulations exhibiting different in vitro release characteristics in dogs and humans was examined …
Number of citations: 11 www.sciencedirect.com
SS Bloomfield, TE Gaffney, M Howett - Anesthesia & Analgesia, 1967 - journals.lww.com
Chlorphenesin carbamate, a compound structurally related to mephenesin, is a new skeletal muscle relaxant. In trials" 3 involving patients with a variety of painful conditions associated …
Number of citations: 13 journals.lww.com

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